molecular formula C11H14F3N B8623531 1-[4-(Trifluoromethyl)phenyl]butan-1-amine

1-[4-(Trifluoromethyl)phenyl]butan-1-amine

Cat. No.: B8623531
M. Wt: 217.23 g/mol
InChI Key: BJCDMWISPSWROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethyl)phenyl]butan-1-amine is a useful research compound. Its molecular formula is C11H14F3N and its molecular weight is 217.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]butan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7,10H,2-3,15H2,1H3

InChI Key

BJCDMWISPSWROB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-[4-(trifluoromethyl)phenyl]butan-1-one (6 g, 27.8 mmol) in ethanol (60 ml) was added hydroxylamine hydrochloride (5.79 g, 83.3 mmol) and the reaction heated to reflux and stirred for 16 h. The reaction was allowed to cool to room temperature and then concentrated in vacuo. The residue was taken up in ethyl acetate, washed twice with water, dried over sodium sulfate and concentrated in vacuo. The crude oxime was then dissolved in ethanol (100 ml) and Raney nickel (approx 1 g) added. The reaction was stirred under a balloon of hydrogen for 72 h. The reaction was filtered though celite (washing with ethanol) concentrated in vacuo, adsorbed onto silica gel and purified by flash column (50-80% ethyl acetate in hexanes) to yield the title compound (5 g, 83%) as colourless crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
83%

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